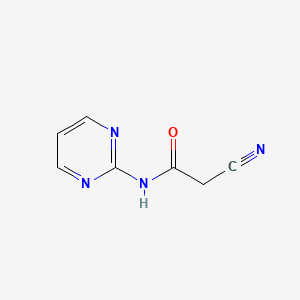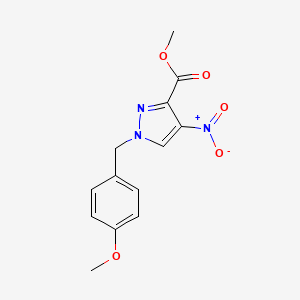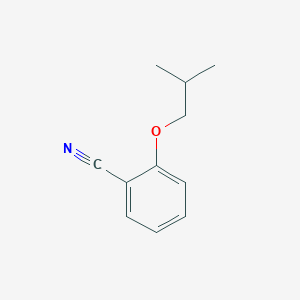
2-cyano-N-(pyrimidin-2-yl)acetamide
Übersicht
Beschreibung
“2-cyano-N-(pyrimidin-2-yl)acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . It is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C3H4N2O . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 84.0767 .Wissenschaftliche Forschungsanwendungen
Pyrrolobenzimidazoles in Cancer Treatment
Research highlights the design, chemistry, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, focusing on their cytotoxicity and antitumor activity. These compounds, including derivatives like 6-aziridinylquinone (PBIs) and 6-acetamidoquinone derivatives (APBIs), offer a new class of antitumor agents with advantages over existing ones. PBIs alkylate and cleave DNA upon reduction, acting as potent antitumor agents through different mechanisms compared to APBIs, which do not require reductive activation and act as DNA intercalating agents inhibiting topoisomerase II-mediated DNA relaxation (E. B. Skibo, 1998).
Fascinating Variability in Chemistry and Properties of Pyrimidine Complexes
A comprehensive review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes up to 2008 discusses their preparation, properties, and the significant potential for further research. This review addresses their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, highlighting the unexplored potentials of pyrimidine analogues (M. Boča, R. Jameson, W. Linert, 2011).
Hybrid Catalysts in Pyrimidine Synthesis
The article discusses the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. It emphasizes the importance of these scaffolds in the medicinal and pharmaceutical industries, reviewing synthetic pathways and potential applications in developing lead molecules (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Anti-inflammatory Activities of Pyrimidine Derivatives
This review focuses on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It highlights the pharmacological effects attributed to their ability to inhibit vital inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins. The literature suggests that pyrimidines exhibit potent anti-inflammatory effects, offering insights into their therapeutic potential (H. Rashid et al., 2021).
Pyrimidine-Appended Optical Sensors
This review covers pyrimidine-based optical sensors, focusing on literature from 2005 to 2020. It elaborates on the utility of pyrimidine derivatives as sensing materials due to their capability to form coordination and hydrogen bonds, making them appropriate for use as sensing probes. This work underscores the biological and medicinal applications of pyrimidine derivatives beyond their sensing capabilities (Gitanjali Jindal, N. Kaur, 2021).
Wirkmechanismus
Target of Action
2-cyano-N-(pyrimidin-2-yl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The chemical reactivity and reactions of this class are used to obtain biologically active novel heterocyclic moieties .
Biochemical Pathways
The compound is involved in the formation of various organic heterocycles . These heterocycles are formed through reactions with common bidentate reagents
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDHDUYVWOSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301187 | |
| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90158-72-8 | |
| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90158-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)


![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)






